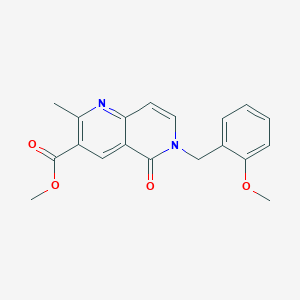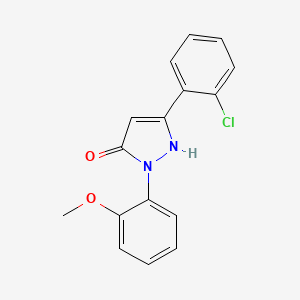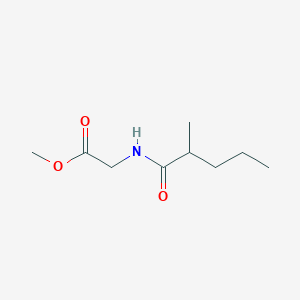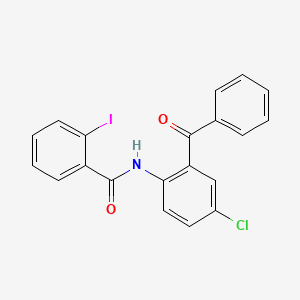![molecular formula C27H20N4O4 B11178579 5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyridin-2-yl)-1,2-oxazole-4-carboxamide](/img/structure/B11178579.png)
5-methyl-N-[(5-methyl-3-phenyl-1,2-oxazol-4-yl)carbonyl]-3-phenyl-N-(pyridin-2-yl)-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-METHYL-N-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-3-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE” is a complex organic compound that belongs to the class of oxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-METHYL-N-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-3-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE” typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization of the oxazole ring: Introduction of methyl, phenyl, and pyridinyl groups through substitution reactions.
Coupling reactions: Formation of the final compound through coupling of intermediate products under specific conditions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization may be used for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups.
Reduction: Reduction reactions could target the carbonyl groups.
Substitution: Substitution reactions may occur at the phenyl or pyridinyl rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Material Science: Potential use in the development of novel materials with specific properties.
Biology and Medicine
Drug Development: Investigation of its potential as a therapeutic agent due to its biological activity.
Biochemical Studies: Use as a probe to study biochemical pathways.
Industry
Chemical Synthesis: Utilization in the synthesis of other complex molecules.
Pharmaceuticals: Potential incorporation into drug formulations.
Mechanism of Action
The mechanism of action of “5-METHYL-N-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-3-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular pathways involved could include inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
Other oxazole derivatives: Compounds with similar oxazole rings but different substituents.
Isoxazole derivatives: Compounds with isoxazole rings, which are structurally similar but have different properties.
Uniqueness
The uniqueness of “5-METHYL-N-(5-METHYL-3-PHENYL-1,2-OXAZOLE-4-CARBONYL)-3-PHENYL-N-(PYRIDIN-2-YL)-1,2-OXAZOLE-4-CARBOXAMIDE” lies in its specific combination of functional groups, which may confer unique biological activity or chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C27H20N4O4 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
5-methyl-N-(5-methyl-3-phenyl-1,2-oxazole-4-carbonyl)-3-phenyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C27H20N4O4/c1-17-22(24(29-34-17)19-11-5-3-6-12-19)26(32)31(21-15-9-10-16-28-21)27(33)23-18(2)35-30-25(23)20-13-7-4-8-14-20/h3-16H,1-2H3 |
InChI Key |
HBWXKRNSFUOBSI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)N(C3=CC=CC=N3)C(=O)C4=C(ON=C4C5=CC=CC=C5)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[1-(2-bromophenyl)-5-(4-ethylphenyl)-1H-imidazol-2-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B11178518.png)
![2,2-diphenyl-1-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethanone](/img/structure/B11178525.png)
![3,4,5-trimethoxy-N'-[1-(2-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11178531.png)
![N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B11178546.png)

![1-cyclopentyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11178557.png)
![1-(4-methoxyphenyl)-3-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]urea](/img/structure/B11178567.png)

![5-pyrrolidin-1-yl-4,6,8-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,7,9,12,14,16-heptaen-3-one](/img/structure/B11178575.png)
![N-(3-bromophenyl)-1-[1-(4-methylphenyl)-5-oxopyrrolidine-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11178591.png)
![N-[3-(dimethylamino)propyl]thiophene-2-carboxamide](/img/structure/B11178594.png)
![6-(2-chlorobenzyl)-2-[(4-chlorobenzyl)sulfanyl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11178601.png)
